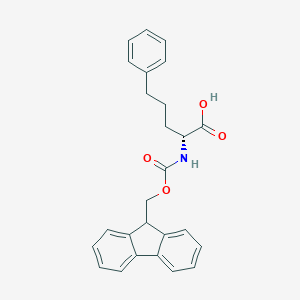

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Descripción general

Descripción

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of phenylalanine. The process begins with the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Reaction Conditions:

Reagents: Phenylalanine, fluorenylmethoxycarbonyl chloride, sodium carbonate or triethylamine.

Solvents: Dichloromethane or tetrahydrofuran.

Temperature: 0-5°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation and Reduction: The phenyl group can undergo oxidation to form phenyl ketones or reduction to form phenyl alcohols.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in dichloromethane.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

Deprotection: Phenylalanine.

Coupling: Peptides with protected amino groups.

Oxidation: Phenyl ketones.

Reduction: Phenyl alcohols.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Phe-Pentanoic Acid is primarily utilized in the synthesis of peptides through SPPS. The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids. This property makes it a valuable building block for creating complex peptide structures essential in drug discovery and development.

Drug Development

The compound has been investigated for its potential therapeutic applications, particularly in targeting specific receptors involved in various diseases:

- Anticancer Research : Studies have indicated that derivatives of Fmoc-D-Phe-Pentanoic Acid can be designed to target cancer cell receptors, enhancing the efficacy of chemotherapeutic agents .

- Neuropharmacology : Research has shown that modifications of this compound can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Biochemical Studies

Fmoc-D-Phe-Pentanoic Acid serves as a tool for studying protein interactions and enzymatic processes:

- Enzyme Inhibition Studies : It can be used to design inhibitors that target specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets .

- Protein Labeling : The compound can be conjugated with fluorescent tags or other labels for tracking protein interactions within cells, aiding in cellular biology research .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. This protection is crucial for the stepwise synthesis of peptides, allowing for the selective coupling of amino acids.

Upon completion of the peptide synthesis, the fluorenylmethoxycarbonyl group is removed using a base such as piperidine, revealing the free amino group and allowing the peptide to fold into its functional form.

Comparación Con Compuestos Similares

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is similar to other amino acid derivatives that use different protecting groups. Some of these compounds include:

Boc-Phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

Cbz-Phenylalanine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.

TFA-Phenylalanine: Uses the trifluoroacetyl (TFA) group as a protecting group.

Uniqueness: The fluorenylmethoxycarbonyl group offers several advantages over other protecting groups, including:

Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is less likely to cause side reactions compared to acidic conditions required for Boc or Cbz groups.

Stability: The Fmoc group is stable under a wide range of reaction conditions, making it suitable for complex peptide syntheses.

Fluorescence: The Fmoc group is fluorescent, allowing for easy monitoring of the deprotection process.

These features make ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid a preferred choice in peptide synthesis and other applications requiring amino group protection.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Fmoc-Amino Acid, is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21NO5

- Molecular Weight : 355.38 g/mol

- CAS Number : 7009761

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Protein Tyrosine Kinases (PTKs) : The compound has been shown to inhibit several PTKs, which play crucial roles in cell signaling pathways involved in growth and differentiation.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.

Biological Activity Data

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial pathways | |

| Anti-inflammatory | Inhibits NF-kB signaling pathway | |

| Enzyme Inhibition | Inhibits protein tyrosine kinases |

Case Study 1: Anticancer Properties

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, resulting in an IC50 value of approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid?

- Methodology : Synthesis typically involves Fmoc-protection of the amino group followed by coupling to a phenyl-substituted pentanoic acid backbone. For example, analogous procedures in describe using tert-butyl esters and coupling reagents (e.g., DIC/HOBt) under inert conditions to minimize racemization. Reaction progress is monitored via LC-MS (e.g., LC-MS: 611(M+H)+, as in ). Post-synthesis, purification via reverse-phase HPLC or flash chromatography is recommended .

- Critical Considerations : Maintain anhydrous conditions and low temperatures (e.g., -10°C to 20°C) during coupling to prevent side reactions .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture, as hydrolysis of the Fmoc group can occur. and emphasize avoiding incompatible materials like strong acids/bases and ensuring proper ventilation during handling .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

- Analytical Workflow :

- LC-MS : Confirms molecular weight and purity (e.g., Measurement Condition G in ).

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons, δ 4.3–4.5 ppm for methine protons) to verify stereochemistry and structural integrity ( ).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized using this Fmoc-protected amino acid?

- Optimization Strategies :

- Coupling Reagents : Use HATU or PyBOP with DIEA in DMF to enhance activation efficiency ( ).

- Double Coupling : Repeat coupling steps for sterically hindered residues (e.g., bulky phenyl groups).

- Real-Time Monitoring : Employ Kaiser or chloranil tests to detect free amines, ensuring complete coupling .

Q. What stability challenges arise under acidic or basic conditions during deprotection or peptide cleavage?

- Deprotection Risks : The Fmoc group is base-labile (removed with piperidine), but prolonged exposure to strong acids (e.g., TFA during global deprotection) may degrade the phenylpentanoic acid side chain. notes incompatibility with oxidizing/reducing agents, which could alter the phenyl moiety .

- Mitigation : Use milder cleavage cocktails (e.g., TFA:H2O:Triisopropylsilane = 95:2.5:2.5) and limit cleavage time to <2 hours .

Q. How can racemization be minimized during fragment condensation or prolonged synthesis?

- Racemization Controls :

- Temperature : Conduct couplings at 0–4°C ( ).

- Additives : Include HOBt or Oxyma Pure to suppress base-induced racemization.

- Stereochemical Analysis : Use chiral HPLC (e.g., Chirobiotic T columns) to monitor enantiomeric excess .

Q. What conformational effects does the phenyl substituent impart on peptide helices or β-sheets?

- Structural Insights : The hydrophobic phenyl group may stabilize α-helices via side-chain packing or induce β-sheet formation through aromatic stacking. highlights similar tertiary amine-functionalized amino acids influencing peptide secondary structures. Molecular dynamics simulations or circular dichroism (CD) spectroscopy are recommended for empirical validation .

Q. Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- PPE Protocol :

- Respiratory Protection : N95 masks or fume hoods to avoid inhalation of dust ().

- Gloves : Nitrile gloves resistant to DMF and other organic solvents.

- Eye Protection : Goggles with side shields, as the compound is a severe eye irritant (H319) .

Q. How should accidental spills or exposures be managed?

- Spill Response :

- Containment : Use absorbent pads to prevent drainage into sewers ().

- Decontamination : Clean with 70% ethanol/water, avoiding water jets to prevent aerosolization.

Q. Data Contradictions and Gaps

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Resolution Strategy : Test solubility in DMSO, DMF, and dichloromethane at varying concentrations (1–10 mM). reports solubility challenges for analogous compounds, suggesting sonication or co-solvents (e.g., 5% DMSO in DCM) .

Q. Why are ecological toxicity data absent in Safety Data Sheets (SDS)?

- Implications : The compound is labeled for R&D use only, and ecotoxicological studies are not mandated (). Researchers should treat it as hazardous and follow institutional waste disposal protocols .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBKBGOHVBNXRB-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.